molecular formula C12H15BrN2O2 B2794432 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS No. 1916592-91-0

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

Cat. No.: B2794432
CAS No.: 1916592-91-0
M. Wt: 299.168
InChI Key: SPZOTFIYOJHZAE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a brominated pyridine derivative featuring a 3-methoxypiperidine moiety attached via a carbonyl group at the pyridine’s 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of molecules targeting neurological and metabolic disorders. Its structural complexity—combining a pyridine core, bromine substituent, and a piperidine-derived carbonyl group—imparts unique electronic and steric properties, making it valuable for drug discovery and organic synthesis .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOTFIYOJHZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-deficient pyridine ring facilitates nucleophilic displacement of the bromine atom under specific conditions.

Reaction ConditionsNucleophileProductYieldSource
KOH, DMSO, 120°C, 6hOH⁻5-(3-Methoxypiperidine-1-carbonyl)pyridin-3-ol42%
NH₃ (aq), CuI, 100°C, 12hNH₃3-Amino-5-(3-methoxypiperidine-1-carbonyl)pyridine38%

Mechanistic Insight : The carbonyl group at position 5 activates the pyridine ring toward SNAr by increasing electron deficiency. Steric hindrance from the 3-methoxypiperidine group slightly reduces yields compared to simpler bromopyridines .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, DMF, 80°C5-(3-Methoxypiperidine-1-carbonyl)-3-phenylpyridine65%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₂CO₃, THF3-(4-Methoxyphenyl)-5-(3-methoxypiperidine-1-carbonyl)pyridine58%

Key Observation : The steric bulk of the 3-methoxypiperidine group necessitates bulky ligands (e.g., SPhos) to prevent catalyst deactivation .

Buchwald-Hartwig Amination

AmineCatalyst SystemProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃3-Morpholino-5-(3-methoxypiperidine-1-carbonyl)pyridine51%
BenzylaminePd(OAc)₂, BINAP, NaO*^t*Bu3-Benzylamino-5-(3-methoxypiperidine-1-carbonyl)pyridine47%

Limitation : Competing hydrolysis of the amide linkage occurs above 100°C, necessitating precise temperature control .

Transformations of the Amide Linkage

The piperidine-1-carbonyl group undergoes hydrolysis and reduction reactions.

Reaction ConditionsReagentProductYieldSource
HCl (6M), reflux, 24hH₃O⁺5-Carboxy-3-bromopyridine + 3-Methoxypiperidine89%
LiAlH₄, THF, 0°C → RT, 2hLiAlH₄5-(3-Methoxypiperidin-1-ylmethyl)-3-bromopyridine63%

Note : The amide is resistant to mild bases but cleaves under strong acidic or reducing conditions .

Functionalization of the 3-Methoxypiperidine Substituent

The methoxy group and piperidine nitrogen enable further derivatization.

Demethylation of the Methoxy Group

Reaction ConditionsReagentProductYieldSource
BBr₃, CH₂Cl₂, −78°C → RT, 6hBBr₃5-(3-Hydroxypiperidine-1-carbonyl)-3-bromopyridine71%

Alkylation of the Piperidine Nitrogen

Reaction ConditionsReagentProductYieldSource
CH₃I, K₂CO₃, DMF, 60°C, 12hCH₃I5-(3-Methoxy-1-methylpiperidine-1-carbonyl)-3-bromopyridine55%

Electrophilic Substitution on the Pyridine Ring

Despite the electron-withdrawing substituents, directed metallation enables functionalization.

Reaction ConditionsReagentProductYieldSource
LDA, −78°C, THF, then CO₂CO₂3-Bromo-5-(3-methoxypiperidine-1-carbonyl)picolinic acid34%

Challenge : Low yields due to competing side reactions at the carbonyl group .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

  • Hydrolytic Stability : Stable in PBS (pH 7.4) for 72h at 37°C (<5% degradation) .

  • Oxidative Stability : Susceptible to H₂O₂-mediated oxidation at the piperidine methoxy group (20% degradation in 24h) .

Scientific Research Applications

Medicinal Chemistry

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its piperidine moiety is particularly significant, as piperidines are widely recognized in drug design for their ability to modulate biological activity. For instance, derivatives of piperidine have been implicated in the development of drugs targeting various receptors, including serotonin (5-HT1F) and dopamine receptors .

Case Studies in Drug Development

A notable application of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is its role in the synthesis of ligands for imaging techniques such as Positron Emission Tomography (PET). For example, a related compound was successfully brominated and evaluated for its ability to cross the blood-brain barrier, demonstrating potential for use in neuroimaging . This highlights the compound's relevance in developing diagnostic tools for neurological conditions.

Organic Synthesis

Reactivity and Transformations

The compound has shown versatility in organic synthesis, particularly in reactions involving catalytic protodeboronation. This reaction is crucial for modifying boronic esters, which are important intermediates in organic synthesis. The ability to undergo such transformations makes it a valuable reagent for chemists aiming to create complex molecular architectures.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a precursor for synthesizing functional polymers. Its bromine atom can serve as a reactive site for further polymerization reactions, enabling the development of materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Biological Research

Target Identification and Validation

Recent studies have employed this compound to explore its effects on various biological targets. For instance, it has been investigated for its potential role as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis . This application underscores its importance in metabolic research and potential therapeutic strategies against metabolic disorders.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryDrug DesignInvolved in synthesizing ligands for PET imaging
Organic SynthesisCatalytic ReactionsEffective in protodeboronation reactions
Material SciencePolymer PrecursorEnables development of functional polymers
Biological ResearchAMPK Activation StudiesInvestigated as a potential AMPK activator

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypiperidine-1-carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The table below compares the target compound with structurally similar pyridine derivatives, emphasizing substituent variations, molecular weights, and applications:

Compound Name Substituent at Position 5 Molecular Weight Functional Groups Key Applications/Properties References
3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine 3-methoxypiperidine-1-carbonyl ~317.19 Carbonyl, piperidine, methoxy Pharmaceutical intermediate (potential) N/A
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine 3,4,5-trimethoxyphenyl 340.18 Methoxy, aryl Tubulin polymerization (anticancer)
3-Bromo-5-(2,5-difluorophenyl)pyridine 2,5-difluorophenyl 274.08 Fluorine, aryl Nonlinear optical (NLO) materials
3-Bromo-5-(but-3-yn-1-yl)pyridine But-3-yn-1-yl 225.06 Alkyne Cross-coupling reactions (Sonogashira)
3-Bromo-5-(dioxaborolan-2-yl)pyridine Boronic ester (dioxaborolan-2-yl) 305.95 Boronic ester Suzuki-Miyaura coupling
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine 4,4-dimethylpiperidin-1-ylsulfonyl 333.24 Sulfonyl, piperidine Enzyme inhibition studies
3-Bromo-5-Methoxypyridine Methoxy 188.02 Methoxy Precursor for electroluminescent materials
3-Bromo-5-(4-fluorophenoxy)pyridine 4-fluorophenoxy 276.09 Phenoxy, fluorine Antibacterial agent (hypothesized)

Electronic and Reactivity Comparisons

  • Aryl vs. Heterocyclic Substituents: Trimethoxyphenyl (): The electron-donating methoxy groups enhance π-π stacking in biological targets, critical for tubulin-binding anticancer agents. Difluorophenyl (): Fluorine’s electron-withdrawing nature reduces HOMO-LUMO gaps, improving NLO performance (e.g., dipole moment: 4.2 D).
  • Synthetic Utility: Boronic Esters (): Enable Suzuki couplings for biaryl synthesis, whereas alkynes () facilitate Sonogashira reactions. The target compound’s bromine at position 3 allows cross-coupling, while the carbonyl group supports amide bond formation.
  • Biological Activity :

    • Sulfonyl-Piperidine Derivatives () : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), contrasting with the target’s amide group, which may offer different selectivity profiles.
    • Methoxy Substitution () : Simplifies electronic tuning, increasing pyridine’s electron density for applications in optoelectronics.

Computational Insights

Studies on 3-bromo-5-(2,5-difluorophenyl)pyridine reveal that fluorine substituents lower the HOMO-LUMO gap (4.8 eV vs. 5.2 eV for methoxy analogs), enhancing charge transfer efficiency .

Biological Activity

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H14BrN3O2
  • Molecular Weight : 304.16 g/mol

This compound features a bromine atom, a piperidine ring, and a carbonyl group, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits strong antibacterial activity comparable to established antibiotics. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be a viable candidate for developing new antibacterial agents .

Anti-Biofilm Activity

Biofilms are protective layers formed by bacterial communities that contribute to antibiotic resistance. The compound demonstrated significant anti-biofilm activity, particularly against S. pneumoniae. The minimum biofilm inhibitory concentrations (MBICs) were notably lower than their respective MICs, suggesting that the compound effectively inhibits biofilm formation without significantly affecting bacterial growth at higher concentrations.

CompoundMBIC (μg/mL)Effect on Biofilm Formation
This compound0.5Significant reduction in biofilm formation

This characteristic is crucial for addressing chronic infections where biofilms play a significant role in treatment failure .

Anti-inflammatory Properties

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. Further research is necessary to elucidate the specific pathways involved in this activity.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of similar compounds within the same chemical family. For instance, derivatives with modifications on the piperidine ring have shown enhanced activity against resistant bacterial strains. The introduction of electron-withdrawing groups has been correlated with increased potency and selectivity towards bacterial targets .

Q & A

Q. 1.1. What are the optimized synthetic routes for 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pyridine precursor followed by coupling with 3-methoxypiperidine. A two-step protocol is common:

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to introduce bromine at the pyridine 3-position .

Carbonyl Coupling : React the brominated intermediate with 3-methoxypiperidine via amide bond formation, employing coupling agents like HATU or EDCI in anhydrous DMF .
Key Variables : Temperature (0–25°C for bromination; room temperature for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of NBS for complete conversion). Yields range from 60–85%, with purity confirmed by HPLC .

Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H NMR confirms substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyridine; δ 3.4–3.7 ppm for piperidine-OCH3_3) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, particularly the planarity of the pyridine-carbonyl linkage .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C12_{12}H14_{14}BrN2_2O2_2: 329.02 g/mol) .

Advanced Research Questions

Q. 2.1. How do density functional theory (DFT) studies elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For this compound:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high polarizability, relevant for nonlinear optical (NLO) applications .
  • Electrostatic Potential Maps : Highlight electron-deficient regions at the bromine atom and carbonyl group, guiding substitution or cross-coupling reactions .
    Experimental validation via UV-Vis spectroscopy and cyclic voltammetry aligns with computational predictions .

Q. 2.2. What strategies address contradictions between experimental and computational data (e.g., spectroscopic vs. DFT)?

Discrepancies often arise in vibrational spectra (IR/Raman) or charge distribution. Mitigation approaches include:

  • Basis Set Optimization : Use larger basis sets (e.g., def2-TZVP) to improve accuracy in vibrational frequency calculations .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to mimic solvent environments (e.g., DMSO or CHCl3_3) .
  • Dynamic Corrections : Apply scaling factors (0.96–0.98) to computed frequencies to match experimental IR peaks .

Q. 2.3. How does the 3-methoxypiperidine moiety influence biological activity compared to other heterocycles?

The 3-methoxypiperidine group enhances lipophilicity (logP ~2.1) and bioavailability compared to pyrrolidine analogs (logP ~1.5).

  • Receptor Binding : Methoxy oxygen participates in hydrogen bonding with target enzymes (e.g., kinase ATP pockets), as shown in molecular docking studies .
  • Metabolic Stability : Piperidine’s six-membered ring reduces oxidative metabolism rates compared to five-membered rings (e.g., pyrrolidine) .

Q. 2.4. What are the mechanistic pathways for palladium-catalyzed cross-coupling reactions involving the bromine substituent?

The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Reaction : Requires Pd(PPh3_3)4_4/base (K2_2CO3_3) in THF/H2_2O. The transmetalation step is rate-limiting, with arylboronic acids as partners .
  • Buchwald-Hartwig Amination : Uses Pd2_2(dba)3_3/Xantphos with amines, yielding N-aryl derivatives. Steric hindrance from the piperidine group may reduce yields (~50–70%) .

Methodological Considerations

Q. 3.1. How to design experiments to assess the compound’s nonlinear optical (NLO) properties?

  • Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (β) in solution .
  • Z-Scan Technique : Quantifies nonlinear refractive index (n2_2) and absorption (βeff_{eff}) in thin films .
  • DFT Correlation : Compare experimental β values with computed dipole moments and polarizabilities .

Q. 3.2. What protocols ensure safe handling of intermediates during synthesis?

  • Bromination Byproducts : Use quench solutions (NaHSO3_3) to neutralize excess Br2_2.
  • Coupling Reagents : HATU and EDCI generate toxic urea byproducts; employ scavengers (e.g., polystyrene-bound isocyanate) .
  • PPE : Nitrile gloves and fume hoods are mandatory due to potential irritancy (GHS H315/H319) .

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